molecular formula C11H20N2O3 B1468716 1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1310103-93-5

1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468716
CAS No.: 1310103-93-5
M. Wt: 228.29 g/mol
InChI Key: KGKBQLXLEGLXSH-UHFFFAOYSA-N
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Description

1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, also known as 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a compound with the empirical formula C10H17NO4 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two types: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Biomarker Development for Tobacco and Cancer Research

The utilization of human urinary carcinogen metabolites, including derivatives of 1-[(tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, serves as a practical approach to gather significant insights into tobacco use and its link to cancer. These metabolites, quantified in the urine of smokers or individuals exposed to environmental tobacco smoke, provide crucial information about carcinogen dose, exposure delineation, and metabolism in humans. Notably, assays like NNAL and NNAL-Gluc, derived from tobacco-specific nitrosamines, have emerged as highly sensitive and specific biomarkers, playing a pivotal role in studies on environmental tobacco smoke exposure and new tobacco products. This research is integral to advancing our understanding of tobacco-related carcinogenesis and developing strategies for harm reduction (Hecht, 2002).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as this compound, have been identified as potential inhibitors to microbes used in the fermentative production of biorenewable chemicals. These acids, including hexanoic, octanoic, and decanoic acids, pose challenges by damaging the cell membrane and decreasing the microbial internal pH, thereby inhibiting microbial growth at concentrations below the desired yield. Insights into the mechanisms of biocatalyst inhibition by carboxylic acids are crucial for metabolic engineering strategies aimed at increasing microbial robustness, which is essential for improving industrial performance and sustainability (Jarboe, Royce, & Liu, 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, structurally related to this compound, have garnered attention for their anticancer potentials. These compounds, through their reactive sites on the phenyl ring and carboxylic acid functionality, have shown promising antitumor efficacy in recent medicinal research. Their ability to interact with various biological targets suggests significant prospects for future anticancer therapies, highlighting the underutilized medicinal tradition of cinnamic acid derivatives and their potential as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Applications in Synthesis of N-Heterocycles

The compound's relevance extends to its use as an auxiliary in the stereoselective synthesis of amines and derivatives, particularly in the formation of N-heterocycles like piperidines, pyrrolidines, and azetidines. This underscores the compound's significance in synthesizing natural products and therapeutically relevant compounds, demonstrating the versatility and utility of tert-butanesulfinamide-based methodologies in medicinal chemistry (Philip et al., 2020).

Proline and Pyrroline-5-carboxylate in Plant Defense

The metabolism of proline and pyrroline-5-carboxylate, closely related to the carboxylic acid structure of this compound, plays a critical role in plant defense mechanisms against pathogens. This metabolism is especially significant during pathogen infection and abiotic stress, indicating the compound's potential utility in agricultural sciences and plant pathology (Qamar, Mysore, & Senthil-Kumar, 2015).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives is often related to their ability to bind to enantioselective proteins . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)12-9(14)7-13-5-4-8(6-13)10(15)16/h8H,4-7H2,1-3H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKBQLXLEGLXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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